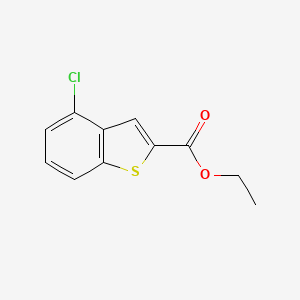

4-クロロ-1-ベンゾチオフェン-2-カルボン酸エチル

概要

説明

Ethyl 4-Chloro-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C11H9ClO2S . It has a molecular weight of 240.71 . The compound is solid at ambient temperature .

Molecular Structure Analysis

The InChI code for Ethyl 4-Chloro-1-benzothiophene-2-carboxylate is 1S/C11H9ClO2S/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

Ethyl 4-Chloro-1-benzothiophene-2-carboxylate is a solid at ambient temperature . Its molecular weight is 240.71 .

科学的研究の応用

医薬品化学

チオフェン系アナログ、例えば4-クロロ-1-ベンゾチオフェン-2-カルボン酸エチルは、潜在的な生物活性化合物として、ますます多くの科学者の関心を集めています . それらは、医薬品化学者がさまざまな生物学的効果を持つ高度な化合物を改良するために重要な役割を果たしています .

抗炎症薬

チオフェン誘導体は、抗炎症作用を示します . 例えば、2位に置換されたチオフェン骨格を持つスプロフェンは、非ステロイド系抗炎症薬として知られています .

抗がん剤

チオフェン誘導体は、抗がん作用も示します . それらは、がん治療のための新しい薬物の開発に使用することができます .

抗菌薬

チオフェン誘導体は、抗菌作用を持っています . それらは、新しい抗菌薬の開発に使用することができます .

有機半導体

チオフェンを介した分子は、有機半導体の進歩において重要な役割を果たしています . 4-クロロ-1-ベンゾチオフェン-2-カルボン酸エチルは、この分野で潜在的に使用できます .

有機発光ダイオード(OLED)

チオフェン誘導体は、有機発光ダイオード(OLED)の製造に使用されます . 4-クロロ-1-ベンゾチオフェン-2-カルボン酸エチルは、新しいOLEDの開発に潜在的に使用できます .

作用機序

The mechanism of action of ethyl Ethyl 4-Chloro-1-benzothiophene-2-carboxylateenzothiophene-2-carboxylate is not well understood. However, it is believed that the compound acts as a nucleophile, meaning it is able to attack electrophilic centers and form covalent bonds with them. This allows the compound to react with a variety of other compounds, including those used in the synthesis of pharmaceuticals, drugs, and other compounds.

Biochemical and Physiological Effects

The biochemical and physiological effects of ethyl Ethyl 4-Chloro-1-benzothiophene-2-carboxylateenzothiophene-2-carboxylate have not been extensively studied. However, it is known that the compound is not toxic and is not believed to have any significant adverse effects on humans or animals. Additionally, the compound is not believed to have any significant impact on the environment.

実験室実験の利点と制限

The advantages of using ethyl Ethyl 4-Chloro-1-benzothiophene-2-carboxylateenzothiophene-2-carboxylate in laboratory experiments include its low cost, its availability, and its ease of use. Additionally, the compound is not toxic and is not believed to have any significant adverse effects on humans or animals. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not well understood.

将来の方向性

There are a number of potential future directions for research involving ethyl Ethyl 4-Chloro-1-benzothiophene-2-carboxylateenzothiophene-2-carboxylate. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals, drugs, and other compounds. Additionally, further research could be done into the development of new methods for synthesizing the compound, as well as the development of more efficient methods for purifying it. Finally, further research could be done into the development of safer and more environmentally friendly methods for synthesizing the compound.

Safety and Hazards

The compound has several hazard statements: H302+H312+H332;H315;H319;H335 . This means it can be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

ethyl 4-chloro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO2S/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFLOHDQWJVBQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(S1)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Methylbenzyl)oxy]piperidine](/img/structure/B1388741.png)

![4-[(2-Methylpentyl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1388743.png)

![4-Methyl-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1388744.png)

![5-Bromo-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1388747.png)

![3-Methyl-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388752.png)

![3-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}piperidine](/img/structure/B1388763.png)

![Methyl 2-[4-(3-piperidinylmethoxy)phenyl]acetate](/img/structure/B1388764.png)